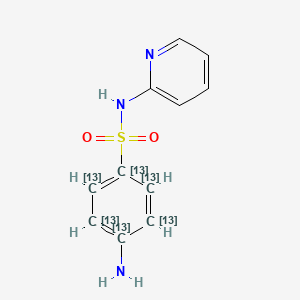

Sulfapyridine-(phenyl-13C6)

Description

Contextualization of Stable Isotope Labeled Compounds in Contemporary Analytical Chemistry

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced by a stable isotope of that element, such as replacing carbon-12 with carbon-13. tocris.com This substitution creates a unique mass signature without altering the compound's chemical properties, allowing researchers to track the molecule with high precision through various systems. moravek.com This technique is instrumental in a wide array of applications, including the study of metabolic pathways, quantification of reaction rates, and analysis of drug metabolites. moravek.comsymeres.com The use of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) has become indispensable in fields ranging from proteomics and metabolomics to environmental analysis and food science. symeres.com

Stable isotope-labeled compounds are frequently used as internal standards in analytical chemistry. tocris.com By adding a known quantity of a labeled compound to a sample, scientists can accurately quantify the amount of the unlabeled target compound, correcting for variations during sample extraction and analysis. tocris.com This method significantly enhances the robustness and reliability of mass spectrometry-based bioanalysis. tocris.com

Role of Sulfapyridine (B1682706) as a Reference Compound in Sulfonamide Research

Sulfapyridine is a sulfonamide antibiotic that has been historically significant. medchemexpress.comchemicalbook.com It functions by inhibiting dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. medchemexpress.comchemicalbook.com While its clinical use has diminished due to the development of less toxic alternatives, sulfapyridine remains a vital reference compound in research. medchemexpress.comchemicalbook.com It is frequently used as an analytical standard for the detection and quantification of sulfonamide residues in various matrices, including food products like milk and meat, as well as in environmental samples. scientificlabs.co.ukiaea.orgacgpubs.orgresearchgate.net Its well-characterized properties make it an ideal benchmark for developing and validating new analytical methods. scientificlabs.co.uksigmaaldrich.com

Rationale for Phenyl-13C6 Isotopic Labeling in Sulfapyridine

The specific labeling of the phenyl group in sulfapyridine with six carbon-13 atoms (phenyl-¹³C₆) offers distinct advantages in analytical applications. This labeling strategy provides a significant mass shift of +6 atomic mass units, which allows for clear differentiation between the labeled internal standard and the unlabeled analyte in mass spectrometry. sigmaaldrich.com

The phenyl-¹³C₆ labeling is particularly stable and less prone to isotopic exchange compared to deuterium labeling, which can sometimes be problematic due to H/D exchange. tocris.comeurisotop.com This stability ensures that the isotopic signature remains intact throughout complex biological or environmental processes, leading to more accurate and reliable quantification. The consistent elution profile of the ¹³C-labeled compound relative to its unlabeled counterpart in chromatography further enhances its utility as an internal standard. nih.govnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-pyridin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4+1,5+1,6+1,7+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-PXKSRZEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746824 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-45-3 | |

| Record name | 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Characterization Methodologies of Labeled Sulfonamides

Strategies for Stable Isotope Incorporation into Aromatic and Heterocyclic Systems

The introduction of stable isotopes, like ¹³C, into complex organic molecules such as sulfapyridine (B1682706) requires strategic synthetic planning. The primary goal is to incorporate the isotope at a specific, known location within the molecular structure without altering the compound's chemical reactivity. For Sulfapyridine-(phenyl-¹³C₆), the focus is on labeling all six carbon atoms of the phenyl ring.

The synthesis of such a specifically labeled compound often involves starting with a ¹³C-labeled precursor for the aromatic ring. A common strategy is to utilize a commercially available, fully ¹³C-labeled benzene (B151609) or a related simple aromatic compound as the foundational building block. This labeled precursor then undergoes a series of chemical reactions to build the final sulfapyridine molecule. This approach ensures that the isotopic label is confined to the desired phenyl group.

Developing synthetic strategies for stable isotope labeling can be challenging due to the limited availability of complex labeled precursors. nih.gov Researchers have devised methods to create more complex labeled building blocks from simpler, commercially available isotopic sources. nih.gov For instance, new strategies have been developed for the synthesis of aromatic ring-labeled compounds that can be applied to a variety of molecules. nih.gov These methods often involve multi-step syntheses where the isotopic label is carried through various chemical transformations.

Production and Purification Techniques for High-Purity Isotopic Standards

Achieving high isotopic and chemical purity is critical for the utility of labeled compounds as analytical standards. Following the synthesis, a rigorous purification process is essential to remove any unlabeled or partially labeled impurities, as well as any byproducts from the synthetic reactions.

A multi-step purification strategy is often employed. This can include:

Chromatographic Methods: Techniques like column chromatography are fundamental for separating the desired labeled compound from other substances. rsc.org Different types of chromatography, such as cation exchange chromatography, can be used to remove specific matrix elements. rsc.orgresearchgate.net

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. By dissolving the crude product in a suitable solvent and allowing it to cool, the pure labeled compound crystallizes out, leaving impurities behind in the solution.

High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity, preparative HPLC is often the final step. mdpi.com This technique offers high-resolution separation, ensuring the final product meets the stringent purity requirements for use as an analytical standard. oup.com

Spectroscopic and Chromatographic Methods for Isotopic Enrichment and Structural Confirmation

A suite of advanced analytical techniques is used to confirm the successful synthesis, purity, and structural integrity of Sulfapyridine-(phenyl-13C6).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the precise location of the isotopic label within the molecule. eurofins.comresearchgate.net

¹³C NMR: In the case of Sulfapyridine-(phenyl-¹³C₆), the ¹³C NMR spectrum provides direct evidence of the isotopic enrichment. The signals corresponding to the six carbon atoms of the phenyl ring will be significantly enhanced and show characteristic splitting patterns due to ¹³C-¹³C coupling, confirming the successful incorporation of the label. The chemical shifts for the labeled phenyl ring typically appear between δ 115–140 ppm. Natural abundance ¹³C NMR spectra have been determined for a series of unlabeled sulfonamide drugs, including sulfapyridine, which serve as a basis for comparison. nih.gov

¹H NMR: While ¹H NMR primarily observes protons, the presence of the ¹³C label in the adjacent phenyl ring can cause slight upfield shifts (around 0.1–0.3 ppm) in the signals of the aromatic protons on that ring. This is a result of the change in the electronic environment due to the isotopic substitution.

| Nucleus | Observed Phenomenon | Significance |

|---|---|---|

| ¹³C | Distinct signals between δ 115–140 ppm with splitting. | Confirms ¹³C₆ incorporation in the phenyl ring. |

| ¹H | Slight upfield shifts (~0.1–0.3 ppm) for labeled phenyl protons. | Reflects electron density changes from isotopic substitution. |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assurance

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the chemical purity of the labeled sulfapyridine and confirming its identity. researchgate.netresearchgate.net

By passing the sample through a chromatographic column, HPLC separates the main compound from any impurities. nih.govcabidigitallibrary.org A detector, often a UV detector, then quantifies the amount of each substance. nih.gov For Sulfapyridine-(phenyl-13C6), the HPLC analysis should show a single, sharp peak corresponding to the labeled compound, confirming the absence of unlabeled or partially labeled impurities. The retention time of this peak is compared to a known standard of unlabeled sulfapyridine to verify its identity. researchgate.net Various HPLC methods have been developed for the analysis of sulfonamides in different matrices, demonstrating the technique's versatility and reliability. oup.comresearchgate.netjfda-online.com

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 columns are commonly used. cabidigitallibrary.org |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724), methanol). researchgate.netjfda-online.com |

| Detection | UV detection is common, often set at a wavelength where sulfonamides show strong absorbance, such as 265 nm. researchgate.net |

| Purity Assessment | The area of the main peak relative to the total area of all peaks is used to calculate the chemical purity. |

Mass Spectrometry (MS) for Isotopic Fidelity and Molecular Integrity

Mass Spectrometry (MS) is the definitive technique for confirming the molecular weight of the labeled compound and assessing the isotopic fidelity. metsol.comnih.gov

High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the ionized molecule. nih.gov For Sulfapyridine-(phenyl-13C6), the molecular weight will be increased by six mass units compared to the unlabeled compound, due to the replacement of six ¹²C atoms with ¹³C atoms. The expected molecular weight is approximately 255.25 g/mol .

The mass spectrum will also show a distribution of isotopologues. By analyzing this distribution, it is possible to determine the isotopic enrichment and confirm that the labeling is predominantly the desired M+6 species. nih.gov It is important to correct for the natural abundance of heavy isotopes in the unlabeled parts of the molecule to accurately determine the isotopic abundance of the introduced label. nih.gov

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Molecular Weight | ~255.25 g/mol. | Confirms the incorporation of six ¹³C atoms. |

| Isotopic Purity | Typically >99% ¹³C incorporation. | Ensures the standard is suitable for quantitative studies. |

| Fragmentation Pattern | Analysis of fragment ions can confirm the location of the label within the phenyl ring. | Provides further structural confirmation. |

Advanced Analytical Methodologies Employing Sulfapyridine Phenyl 13c6 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for the analysis of sulfonamides due to its high sensitivity, selectivity, and applicability to polar and non-volatile compounds without the need for derivatization. acgpubs.org The incorporation of Sulfapyridine-(phenyl-13C6) as an internal standard in LC-MS methods significantly enhances the quality of quantitative data.

Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS) is a powerful technique for the quantitative analysis of sulfonamides in complex matrices like meat. In a typical LC-ES-MS method, the analyte and the internal standard, Sulfapyridine-(phenyl-13C6), are separated chromatographically and then ionized by electrospray ionization. The mass spectrometer then detects specific ions, typically the protonated molecules [M+H]+, for quantification.

The use of a stable isotope-labeled internal standard is critical in LC-ES-MS to compensate for any variations in the electrospray ionization efficiency, which can be affected by the sample matrix. A study on the determination of nine sulfonamides in meat utilized a similar internal standard, [Phenyl-13C6]sulfamethazine, demonstrating the effectiveness of this approach. researchgate.net By adding a known amount of Sulfapyridine-(phenyl-13C6) to the sample at the beginning of the analytical procedure, the ratio of the peak area of the native sulfapyridine (B1682706) to that of its labeled counterpart is used for quantification. This ratiometric measurement corrects for losses during sample preparation and fluctuations in the MS signal, leading to highly accurate and precise results. For instance, in the analysis of meat samples, this methodology has achieved limits of detection below 10 µg/kg for various sulfonamides. researchgate.net

Table 1: Example of Sulfonamides Analyzed with LC-ES-MS Using a Labeled Internal Standard This table is based on findings for a similar labeled sulfonamide and is illustrative for the application of Sulfapyridine-(phenyl-13C6).

| Analyte | Matrix | Fortification Levels (µg/kg) |

| Sulfadiazine (B1682646) | Meat | 50 - 500 |

| Sulfapyridine | Meat | 50 - 500 |

| Sulfamerazine | Meat | 50 - 500 |

| Sulfamethazine | Meat | 50 - 500 |

| Sulfamonomethoxine | Meat | 50 - 500 |

| Sulfisoxazole | Meat | 50 - 500 |

| Sulfadimethoxine | Meat | 50 - 500 |

| Sulfaquinoxaline | Meat | 50 - 500 |

Data adapted from a study on sulfonamide analysis in meat. researchgate.net

For even greater selectivity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. researchgate.net This method involves the selection of the precursor ion of the analyte and its internal standard, their fragmentation in the collision cell of the mass spectrometer, and the detection of specific product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and interferences, allowing for very low detection limits.

When using Sulfapyridine-(phenyl-13C6), a specific precursor-to-product ion transition for both the native sulfapyridine and the labeled internal standard is monitored. The co-elution of the analyte and the internal standard ensures that they experience the same conditions throughout the analysis, providing robust correction for matrix effects. LC-MS/MS methods have been successfully developed for the determination of a wide range of sulfonamides in challenging matrices such as milk. chromatographyonline.comacgpubs.org The use of isotopically labeled internal standards in these methods is key to achieving the necessary performance criteria for food safety monitoring. wur.nl

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for its potential to provide the highest level of accuracy and metrological traceability. acgpubs.org In IDMS, a known amount of the isotopically labeled analogue, in this case, Sulfapyridine-(phenyl-13C6), is added to the sample, and the altered isotopic ratio of the analyte is measured by mass spectrometry.

A full ID-LC-MS/MS method for the determination of 14 sulfonamides in milk has been developed, where each analyte is quantified using its corresponding isotopically labeled internal standard. acgpubs.org This approach eliminates almost all errors throughout the analytical process, from extraction to detection. acgpubs.org The method demonstrated excellent recovery rates, typically between 91% and 114%, and low relative measurement uncertainty (7.5% - 12.7%) for all sulfonamides. acgpubs.orgacgpubs.org The use of Sulfapyridine-(phenyl-13C6) in an IDMS framework for the quantification of sulfapyridine would provide results with the highest accuracy and traceability to the International System of Units (SI). acgpubs.org

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements, which can be used for the unambiguous identification of analytes. When analyzing for sulfapyridine, HRMS can determine its elemental composition with a high degree of confidence, thereby reducing the likelihood of false positives.

The presence of Sulfapyridine-(phenyl-13C6) as an internal standard in LC-HRMS analysis serves two main purposes. Firstly, it acts as a lock mass, ensuring the mass accuracy of the measurement throughout the chromatographic run. Secondly, it provides a reliable means for quantification. The accurate mass of Sulfapyridine-(phenyl-13C6) would be slightly higher than that of the native sulfapyridine due to the six 13C atoms in the phenyl ring. By monitoring both accurate masses, confident identification and precise quantification can be achieved simultaneously.

Table 2: Theoretical Accurate Masses for HRMS Analysis

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| Sulfapyridine | C11H11N3O2S | 249.0572 |

| Sulfapyridine-(phenyl-13C6) | C5 13C6 H11N3O2S | 255.0773 |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS is more common for sulfonamide analysis due to their polarity, GC-MS can also be employed, typically after a derivatization step to increase the volatility of the analytes. In this context, Sulfapyridine-(phenyl-13C6) would be an ideal internal standard as it would undergo the same derivatization reaction as the native sulfapyridine.

The use of a labeled internal standard in GC-MS is crucial to correct for variability in the derivatization efficiency and potential losses during sample workup. The mass difference between the derivatized sulfapyridine and its labeled counterpart allows for their distinct detection by the mass spectrometer, enabling accurate quantification. Although less common, GC-MS methods for sulfonamides have been reported in the literature. acgpubs.org

Sample Preparation and Matrix Effects Mitigation in Complex Matrices

A significant challenge in the analysis of trace residues in complex matrices like food and environmental samples is the occurrence of matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. The most effective way to mitigate these effects is through the use of a co-eluting, stable isotope-labeled internal standard like Sulfapyridine-(phenyl-13C6).

Since Sulfapyridine-(phenyl-13C6) is structurally and chemically identical to the native analyte, it experiences the same matrix effects. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant ion suppression or enhancement. This ensures the accuracy of the quantitative results regardless of the complexity of the sample matrix.

Common sample preparation techniques for sulfonamides include liquid-liquid extraction and solid-phase extraction (SPE). acgpubs.org For example, a method for sulfonamides in milk involved a liquid-liquid extraction with an acetonitrile (B52724):ethyl acetate (B1210297) mixture, followed by a hexane (B92381) wash to remove fats. acgpubs.org The addition of Sulfapyridine-(phenyl-13C6) at the very beginning of such a procedure would account for any analyte loss during these multiple extraction and clean-up steps.

Solvent Extraction Procedures for Analyte Isolation

Solvent extraction is a foundational technique for the isolation of sulfonamides from diverse and complex sample matrices, including milk and meat. In these procedures, Sulfapyridine-(phenyl-13C6) is introduced into the sample at the beginning of the workflow. acgpubs.orgresearchgate.net The selection of an appropriate solvent system is critical for achieving high recovery rates. For instance, in the analysis of sulfonamides in milk, a mixture of acetonitrile and ethyl acetate (6:4, v/v) has been identified as an effective extraction solvent combination. acgpubs.org

The general process involves homogenizing the sample, spiking it with the internal standard, and then adding the extraction solvent. acgpubs.org Following vigorous mixing and centrifugation to separate the liquid and solid phases, the supernatant containing the analyte and the internal standard is collected. acgpubs.org Subsequent steps often include a drying process, typically under a gentle stream of nitrogen, to concentrate the extract before further clean-up or direct analysis. acgpubs.org The use of Sulfapyridine-(phenyl-13C6) in this process is vital for correcting any analyte loss that may occur during these multiple steps, ensuring the final calculated concentration is accurate and reliable.

Solid-Phase Extraction (SPE) and Modified QuEChERS Approaches for Clean-up

Following initial solvent extraction, further purification is often necessary to remove matrix components that can interfere with instrumental analysis. Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely employed for this purpose. sigmaaldrich.comscispec.co.thfishersci.com

Solid-Phase Extraction (SPE) is a selective sample preparation technique that isolates one or more analytes from a liquid sample by adsorbing them onto a solid stationary phase. sigmaaldrich.com This method is effective in removing interfering compounds and concentrating the analytes of interest prior to chromatographic analysis. sigmaaldrich.com

QuEChERS , a dispersive SPE (dSPE) method, has gained popularity for multi-residue analysis in complex matrices like food products. sigmaaldrich.comfishersci.com This technique involves an extraction step with a solvent and salts, followed by a clean-up step using a combination of sorbents. scispec.co.th While traditional SPE can be more effective at removing impurities, it may also lead to lower recovery of certain polar analytes. hawach.com The QuEChERS approach, however, often provides higher recoveries and a simpler, faster workflow. sigmaaldrich.comhawach.com In a modified QuEChERS method for analyzing sulfonamides, recoveries were reported to be around 40%. acgpubs.org The inclusion of Sulfapyridine-(phenyl-13C6) as an internal standard is crucial in both SPE and QuEChERS methods to compensate for any analyte loss during these clean-up procedures.

Matrix Solid-Phase Dispersion (MSPD) for Integrated Extraction and Purification

Matrix Solid-Phase Dispersion (MSPD) offers an integrated approach to sample preparation by combining extraction and purification into a single step. mdpi.comnih.gov This technique is particularly advantageous for solid and semi-solid samples, as it involves blending the sample directly with a solid support material, which disrupts the sample matrix and disperses it over the support surface. nih.gov The analytes can then be eluted with an appropriate solvent. mdpi.com

In the context of analyzing antibiotics in mussels, a study utilized a modified MSPD method. mdpi.com The sample was mixed with silica, acting as the dispersant, and the mixture was packed into a cartridge containing clean-up sorbents like Florisil®, C18, and primary-secondary amine (PSA). mdpi.com This method proved to be efficient, using smaller volumes of solvent and sample compared to traditional techniques. mdpi.com The use of an isotopically labeled internal standard, such as Sulfapyridine-(phenyl-13C6), within an MSPD protocol is essential for achieving accurate quantification by accounting for any variability in the combined extraction and clean-up process. mdpi.com

Compensation for Signal Suppression and Enhancement in Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive detection technique, but it can be susceptible to matrix effects, namely signal suppression or enhancement. nih.govnih.gov These phenomena occur when co-eluting compounds from the sample matrix interfere with the ionization efficiency of the analyte, leading to inaccurate quantification. nih.govgriffith.edu.au

The use of a stable isotope-labeled internal standard like Sulfapyridine-(phenyl-13C6) is a widely accepted and effective strategy to mitigate these matrix effects. annlabmed.org Because the internal standard is structurally and chemically very similar to the analyte, it experiences similar ionization suppression or enhancement. annlabmed.org By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results. annlabmed.org

For example, in a study analyzing sulfonamides in milk, matrix effects ranging from 12% signal suppression for sulfapyridine to 11% signal enhancement for sulfadiazine were observed. acgpubs.org Despite using an isotope dilution mass spectrometry (IDMS) technique with Sulfapyridine-(phenyl-13C6), the researchers also employed matrix-matched calibration solutions to further ensure the accuracy of the results by compensating for these signal alterations. acgpubs.org

Method Validation and Quality Assurance Protocols

The validation of analytical methods is a critical step to ensure that they are reliable, reproducible, and fit for their intended purpose. This process involves the assessment of several key parameters.

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is typically evaluated by analyzing a series of calibration standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. For instance, in a study determining sulfonamides in meat, satisfactory linearity was achieved in the range of 0.1-10 µg/mL. researchgate.net Another study on sulfonamides in milk evaluated linearity in the range of 10-50 ng/g. acgpubs.org

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, by the analytical method. acgpubs.org It is often estimated as three times the standard deviation of the blank or a low-level spike. acgpubs.org The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. acgpubs.org It is commonly calculated as ten times the standard deviation of the blank or a low-level spike. acgpubs.org

The following table presents a summary of LOD and LOQ values from a study on sulfonamides in milk, where Sulfapyridine-(phenyl-13C6) was used as an internal standard.

| Analyte | LOD (ng/g) | LOQ (ng/g) |

| Sulfadiazine | 0.2 | 0.7 |

| Sulfathiazole | 0.3 | 1.0 |

| Sulfapyridine | 0.2 | 0.7 |

| Sulfamerazine | 0.3 | 1.0 |

| Sulfamethazine | 0.2 | 0.7 |

| Sulfamethoxypyridazine | 0.3 | 1.0 |

| Sulfamonomethoxine | 0.3 | 1.0 |

| Sulfachloropyridazine | 0.2 | 0.7 |

| Sulfamethoxazole | 0.3 | 1.0 |

| Sulfisoxazole | 0.2 | 0.7 |

| Sulfadimethoxine | 0.3 | 1.0 |

| Sulfaquinoxaline | 0.2 | 0.7 |

| Sulfadoxine | 0.3 | 1.0 |

| Sulfabenzamide | 0.2 | 0.7 |

| Data sourced from a study on sulfonamide determination in milk. acgpubs.org |

Precision, Accuracy, and Robustness Evaluation

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the measured value and the true value, often determined through recovery studies where a known amount of the analyte is added to a blank sample and then analyzed.

In a study on sulfonamides in milk, the precision and accuracy were evaluated, with recovery rates for all analytes falling between 91% and 114%. acgpubs.org Another study on antibiotics in mussels reported accuracy, expressed as relative recovery, in the range of 80.8% to 118%, with precision (RSD) having a mean value of 10%. mdpi.com

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For example, the robustness of a method for sulfonamide analysis in milk was investigated by varying the amounts of acetonitrile, milk, and hexane used in the sample preparation. acgpubs.org A robust method will show minimal changes in results when subjected to such minor modifications, ensuring its applicability across different laboratories and conditions. nih.gov

The following table summarizes the recovery, intraday precision, and interday precision for the determination of sulfonamides in milk.

| Analyte | Recovery (%) | Intraday Precision (RSD %) | Interday Precision (RSD %) |

| Sulfadiazine | 98 | 9 | 11 |

| Sulfathiazole | 102 | 8 | 10 |

| Sulfapyridine | 99 | 9 | 11 |

| Sulfamerazine | 101 | 8 | 10 |

| Sulfamethazine | 97 | 9 | 11 |

| Sulfamethoxypyridazine | 103 | 8 | 10 |

| Sulfamonomethoxine | 105 | 7 | 9 |

| Sulfachloropyridazine | 96 | 10 | 12 |

| Sulfamethoxazole | 104 | 8 | 10 |

| Sulfisoxazole | 95 | 10 | 12 |

| Sulfadimethoxine | 106 | 7 | 9 |

| Sulfaquinoxaline | 94 | 11 | 13 |

| Sulfadoxine | 107 | 7 | 9 |

| Sulfabenzamide | 93 | 11 | 13 |

| Data sourced from a study on sulfonamide determination in milk. acgpubs.org |

Estimation of Measurement Uncertainty

The estimation of measurement uncertainty is a critical component in the validation of analytical methods, providing a quantitative indication of the quality and reliability of a measurement result. demarcheiso17025.com As defined by the International Vocabulary of Metrology (VIM), measurement uncertainty is a "parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand". nih.gov In quantitative chemical analysis, particularly at trace levels, numerous factors can contribute to the variability of a result, and the use of an isotopically labeled internal standard like Sulfapyridine-(phenyl-13C6) is a key strategy for minimizing and accurately estimating this uncertainty. lgcstandards.com

The process of estimating measurement uncertainty typically follows a "bottom-up" or component-by-component approach, as outlined in guides such as the Eurachem/CITAC Guide "Quantifying Uncertainty in Analytical Measurement". nist.goveurachem.org This involves identifying all potential sources of uncertainty, quantifying their individual contributions (as standard uncertainties), and then combining them to calculate a total combined uncertainty. nih.govnist.gov This is often visualized using a cause-and-effect (or Ishikawa) diagram. demarcheiso17025.comnih.gov

When Sulfapyridine-(phenyl-13C6) is employed as an internal standard, especially in isotope dilution mass spectrometry (IDMS) methods, it significantly mitigates several major sources of uncertainty. researchgate.netacgpubs.org Because the isotopically labeled standard is chemically identical to the analyte (Sulfapyridine), it experiences similar behavior during sample preparation, extraction, and chromatographic analysis. lgcstandards.com This co-elution and co-detection allow for the correction of analyte losses and variations in instrument response, thereby reducing the uncertainty associated with these steps. lgcstandards.com

The main sources of uncertainty in an analytical method using Sulfapyridine-(phenyl-13C6) as an internal standard can be categorized and evaluated as follows:

Type A evaluation: Based on statistical analysis of a series of repeated observations, such as the standard deviation of replicate measurements. isobudgets.com This addresses the random errors of the method.

Type B evaluation: Based on other information, such as data from certificates of reference materials, previous measurement data, or manufacturer's specifications. nist.gov This addresses systematic errors.

The use of Sulfapyridine-(phenyl-13C6) primarily reduces uncertainties associated with sample preparation and instrument response variability. For instance, in an ID-LC-MS/MS method for determining sulfonamides in milk, the use of a full suite of isotopically labeled internal standards, including those for sulfapyridine, compensates for matrix effects which can range from signal suppression to enhancement. acgpubs.org The final measurement is a ratio of the analyte's signal to the internal standard's signal, which is inherently more robust and less variable than measuring the absolute response of the analyte alone. lgcstandards.com

| Uncertainty Source Component | Description of Contribution | Impact of Using Sulfapyridine-(phenyl-13C6) | Typical Evaluation Method |

|---|---|---|---|

| Purity of Primary Calibrant (Sulfapyridine) | Uncertainty in the certified purity of the non-labeled sulfapyridine standard used for calibration. | Unaffected. This uncertainty must be obtained from the Certificate of Analysis. | Type B |

| Purity of Internal Standard (Sulfapyridine-(phenyl-13C6)) | Uncertainty in the certified purity and isotopic enrichment of the labeled internal standard. | A critical component that must be known. Obtained from the Certificate of Analysis. | Type B |

| Sample and Standard Weighing | Uncertainty associated with the gravimetric preparation of stock solutions and addition of sample. | Partially mitigated by the ratiometric measurement, but balance calibration uncertainty remains. | Type B (from calibration certificate) and Type A (from repeatability) |

| Volumetric Equipment | Uncertainty from the calibration and use of pipettes, flasks, and autosampler vials. | Largely compensated for as both analyte and internal standard are affected similarly. | Type B (from manufacturer's tolerance) |

| Sample Extraction and Recovery | Variability in the efficiency of extracting the analyte from the sample matrix. | Significantly reduced as the internal standard mimics the analyte's behavior, correcting for losses. lgcstandards.com | Type A (from recovery experiments) |

| Matrix Effects | Suppression or enhancement of the analyte signal due to co-eluting matrix components. | Significantly reduced as the internal standard experiences similar matrix effects. acgpubs.org | Type A (from comparing pre- and post-spiked samples) |

| Instrument Repeatability | Random variations in the measured ratio from repeated injections of the same sample. | The ratiometric measurement is inherently more precise than absolute measurement. lgcstandards.com | Type A (from replicate injections) |

| Calibration Curve | Uncertainty from the statistical regression of the calibration curve. | Reduced by the improved linearity and precision of the ratiometric response. | Type A (from regression statistics) |

Compliance with International Standards (e.g., ISO/IEC 17025, ISO 17034) for Reference Materials

The use of high-quality reference materials is fundamental to achieving accurate and reliable analytical measurements, and compliance with international standards ensures the competence of both the laboratories performing the analysis and the producers of the reference materials. The two most critical standards in this context are ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," and ISO 17034, "General requirements for the competence of reference material producers." inab.ieeuropa.eu

ISO 17034: Competence of Reference Material Producers

For a compound like Sulfapyridine-(phenyl-13C6) to be considered a Certified Reference Material (CRM), its producer must operate under a quality management system that meets the requirements of ISO 17034. aroscientific.comnata.com.auiqas.co.in This standard ensures that the producer is competent to manufacture materials with a certified property value, an associated uncertainty, and established metrological traceability. nata.com.aueuropa.eu

Key requirements of ISO 17034 for the production of a Sulfapyridine-(phenyl-13C6) CRM include:

Material Characterization: The identity and purity of the Sulfapyridine-(phenyl-13C6) must be rigorously confirmed. This involves using advanced analytical techniques to determine the chemical structure, isotopic enrichment, and the presence of any impurities.

Assignment of Property Values: A metrologically valid procedure must be used to assign the certified value (e.g., purity as a mass fraction). nata.com.au This often involves using a primary method or characterization by multiple independent laboratories.

Uncertainty and Traceability: The producer must estimate the measurement uncertainty for the certified value and establish metrological traceability to the International System of Units (SI). researchgate.netaroscientific.com For a CRM, this traceability chain is unbroken and documented. nla.org.za

Homogeneity and Stability: The producer must conduct studies to ensure that the material is sufficiently homogeneous within a batch and stable over its shelf life under specified storage conditions. nata.com.au

Documentation: The CRM must be accompanied by a certificate that complies with ISO Guide 31, providing all necessary information, including the certified value, its uncertainty, a statement of traceability, and the intended use. inab.ie

ISO/IEC 17025: Competence of Testing and Calibration Laboratories

Testing laboratories accredited to ISO/IEC 17025 demonstrate their technical competence and ability to generate valid results. inab.ie A key requirement of this standard is ensuring the metrological traceability of measurement results. nla.org.za The standard explicitly states that laboratories should use CRMs from producers who meet the requirements of ISO 17034, as this provides confidence in the certified values. europa.euiasonline.org

When an accredited laboratory uses a Sulfapyridine-(phenyl-13C6) CRM in its analytical methods, it helps fulfill several ISO/IEC 17025 requirements:

Method Validation: The CRM can be used to assess the performance of an analytical method, including its bias and precision.

Calibration: The CRM can be used to calibrate instruments, ensuring that the measurements are traceable to a recognized standard. nla.org.za

Quality Control: The CRM can be used as a quality control material to monitor the ongoing performance of a measurement process. iasonline.org

The interplay between these standards creates a framework of quality and trust. A laboratory's compliance with ISO/IEC 17025 is supported by its use of CRMs from an ISO 17034 accredited producer. This ensures that the entire measurement process, from the production of the reference material to the final analytical result, is conducted with a high degree of competence and control.

The table below summarizes the key requirements of these international standards as they pertain to a CRM like Sulfapyridine-(phenyl-13C6).

| Standard | Core Focus | Key Requirements for Sulfapyridine-(phenyl-13C6) as a CRM | Role in the Analytical Process |

|---|---|---|---|

| ISO 17034 (Reference Material Producer) | Competence and consistent operation of reference material producers. iqas.co.indakks.de | - Rigorous characterization for identity and purity.

| Ensures the quality, reliability, and validity of the Sulfapyridine-(phenyl-13C6) CRM itself. aroscientific.com |

| ISO/IEC 17025 (Testing/Calibration Laboratory) | Competence, impartiality, and consistent operation of laboratories. inab.ie | - Use of appropriate reference materials, preferably CRMs from ISO 17034 compliant producers. europa.euiasonline.org | Ensures the valid and traceable use of the Sulfapyridine-(phenyl-13C6) CRM for calibration, validation, and quality control, leading to reliable final measurement results. |

Applications in Pharmacological Research and Metabolism Studies

Pharmacokinetic Profiling of Sulfonamides Using Stable Isotope Tracers

Stable isotope tracers are instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. nih.gov By incorporating a stable isotope label into a drug molecule, researchers can precisely track its journey and transformation within a biological system, providing high-quality data for pharmacokinetic modeling. nih.gov

Research into the biotransformation of sulfapyridine (B1682706) often focuses on its primary metabolic pathway, N-acetylation. Studies have identified N(4)-acetylsulfapyridine as a major metabolite. researchgate.net The use of labeled sulfapyridine allows for the unambiguous tracking of this conversion. Interestingly, studies simulating environmental conditions have shown that N(4)-acetylsulfapyridine can be fully degraded, with evidence suggesting it can transform back into its parent compound, sulfapyridine. researchgate.net The frequent detection of both sulfapyridine and its acetylated metabolite in wastewater treatment plant effluents confirms this metabolic route and highlights an important elimination pathway. researchgate.net

The accuracy of in vivo pharmacokinetic studies relies on robust bioanalytical methods capable of quantifying drugs and their metabolites in complex biological matrices like plasma or tissue. researchgate.net Sulfapyridine-(phenyl-13C6) and other structurally similar labeled sulfonamides, such as sulfamethoxazole-(phenyl-13C6) and sulfapyridine-d4, are frequently employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netfrontiersin.org The co-elution of the labeled internal standard with the unlabeled analyte allows for correction of variations in sample extraction and ionization efficiency, thereby ensuring highly accurate and precise quantification. frontiersin.orgresearchgate.net

Methods have been developed to detect sulfapyridine in various samples, including human plasma and environmental water, with low limits of quantification (LOQ), often in the low ng/L range. researchgate.netfrontiersin.org For instance, a rugged method using large volume injection with capillary LC-MS achieved an LOQ of 12.5 ng/L for sulfapyridine in water samples, using a labeled standard. frontiersin.org

| Method | Analyte(s) | Internal Standard | Matrix | Key Findings | Citation |

|---|---|---|---|---|---|

| LC-MS/MS | Sulfasalazine, Sulfapyridine, 5-Aminosalicylic acid | Sulfapyridine-d4 | Human Plasma | Validated with a lower limit of quantification of 10 ng/mL for all analytes. | researchgate.net |

| AFFL-SPE-LC-MS | Sulfapyridine, Trimethoprim, Sulfamethoxazole, Atenolol | Sulfamethoxazole-(phenyl-13C6) | Creek Water | Achieved a limit of quantification (LOQ) of 12.5 ng/L for sulfapyridine. | frontiersin.org |

| LC-ES-MS | Nine sulfonamides including Sulfapyridine | [Phenyl-13C6]sulfamethazine | Meat (beef, pork, chicken) | Limits of detection were below 10 µg/kg. | researchgate.net |

Elucidation of Metabolic Pathways via Isotopic Labeling

Isotopic labeling is a powerful strategy for mapping complex metabolic pathways. The distinct mass signature of Sulfapyridine-(phenyl-13C6) allows mass spectrometry to function as a sensitive filter, easily recognizing drug-related material and facilitating the identification of novel or unexpected metabolites. nih.gov

The primary metabolic transformation of sulfapyridine in humans is acetylation at the N4-position, producing N(4)-acetylsulfapyridine. researchgate.net This reaction is a key determinant of the drug's pharmacokinetic profile. Beyond this, studies on the environmental fate of sulfapyridine have shed light on other degradation pathways. The white-rot fungus Trametes versicolor has been shown to completely degrade sulfapyridine. researchgate.net Research suggests that this degradation can involve the release of the pyridine (B92270) ring from the parent structure. researchgate.net In activated sludge, pterin (B48896) conjugates of sulfonamides have also been identified as transformation products. doi.org

The biotransformation of sulfapyridine is mediated by several enzyme systems. The degradation of sulfapyridine by the fungus Trametes versicolor is attributed to its extracellular enzymes, particularly laccase. researchgate.netresearchgate.net Laccase enzymatically oxidizes phenolic compounds, and while sulfonamides are non-phenolic, the enzyme can still facilitate their transformation, potentially through the release of mediating molecules that favor oxidation. researchgate.netresearchgate.net

In humans, the Cytochrome P450 (CYP) enzyme system is a major pathway for drug metabolism. While the acetylation of sulfapyridine is primarily handled by N-acetyltransferase enzymes, interactions with the CYP system are also noted. nih.govdrugbank.com For example, sulfapyridine can decrease the metabolism of numerous other drugs that are substrates for various CYP enzymes, suggesting a potential inhibitory effect on this system. drugbank.com However, in studies with Trametes versicolor, the addition of cytochrome P450 inhibitors did not suppress the degradation of sulfapyridine, indicating that in this specific organism, laccase activity is the dominant mechanism. researchgate.net

Pharmacogenomic Considerations in Sulfonamide Response and Metabolism

Pharmacogenomics studies how an individual's genetic makeup affects their response to drugs. For sulfapyridine, which is the primary metabolite of sulfasalazine, genetic polymorphisms in metabolic enzymes and drug transporters play a crucial role in its pharmacokinetics. nih.govpharmgkb.org

The most significant genetic influence on sulfapyridine metabolism comes from polymorphisms in the N-acetyltransferase 2 (NAT2) gene. nih.gov Individuals can be categorized as slow, intermediate, or rapid acetylators based on their NAT2 genotype. nih.govnih.gov This status profoundly impacts the plasma concentration and elimination half-life of sulfapyridine. nih.gov Slow acetylators exhibit higher plasma concentrations (Cmax) and area under the curve (AUC) values for sulfapyridine, along with a prolonged elimination half-life, compared to rapid acetylators. nih.gov Conversely, the formation of the metabolite, N-acetylsulfapyridine, is reduced in slow acetylators. nih.gov

Additionally, polymorphisms in the gene ABCG2, which codes for the efflux transporter Breast Cancer Resistance Protein (BCRP), affect the pharmacokinetics of the parent drug sulfasalazine. nih.gov Variations in ABCG2 can alter the intestinal absorption of sulfasalazine, which in turn influences the amount of sulfapyridine that is ultimately formed and systemically available. nih.gov

| Parameter | Slow Acetylator (SA) Genotype | Rapid Acetylator (RA) Genotype | Citation |

|---|---|---|---|

| Sulfapyridine Cmax (µg/mL) | Higher | Lower | nih.gov |

| Sulfapyridine AUC (µg·h/mL) | Higher | Lower | nih.gov |

| Sulfapyridine Elimination Half-life (h) | Prolonged | Shorter | nih.gov |

| N-acetylsulfapyridine Cmax (µg/mL) | Lower | Higher | nih.gov |

Environmental and Food Safety Research Applications of Sulfapyridine Phenyl 13c6

Residue Analysis of Sulfonamides in Food Products

The monitoring of veterinary drug residues in food products of animal origin is essential for consumer protection and regulatory compliance. Sulfapyridine-(phenyl-13C6) is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the determination of sulfonamide residues. As an internal standard, it is added to samples at a known concentration at the beginning of the analytical process. It experiences the same sample preparation, extraction, and analysis conditions as the target analyte, sulfapyridine (B1682706). By measuring the ratio of the analyte's signal to the internal standard's signal, any variations or losses during the analytical procedure can be accurately compensated for, leading to more reliable and precise quantification.

Quantitative Determination in Meat Samples (Beef, Pork, Chicken)

The use of sulfonamides in food-producing animals necessitates rigorous monitoring of their residues in meat products. Sulfapyridine-(phenyl-13C6) is employed as an internal standard in analytical methods designed to quantify these residues in various meat matrices, including beef, pork, and chicken. For instance, in a liquid chromatography-electrospray-mass spectrometry (LC-ES-MS) method for the determination of nine different sulfonamides, a related labeled compound, [Phenyl-(13)C6]sulfamethazine, was used as an internal standard, demonstrating the utility of this class of labeled compounds in such analyses. The method showed satisfactory linearity and achieved limits of detection below 10 µg/kg in fortified meat samples. The use of a stable isotope-labeled internal standard like Sulfapyridine-(phenyl-13C6) is critical for correcting matrix effects and ensuring the accuracy of the results.

Below is a table summarizing typical performance data for methods utilizing stable isotope-labeled internal standards for sulfonamide analysis in meat.

| Parameter | Beef | Pork | Chicken |

| Fortification Levels (µg/kg) | 50 - 500 | 50 - 500 | 50 - 500 |

| Limit of Detection (LOD) (µg/kg) | < 10 | < 10 | < 10 |

| Analytical Method | LC-ES-MS | LC-ES-MS | LC-ES-MS |

Detection and Quantification in Milk and Dairy Products

While specific studies detailing the use of Sulfapyridine-(phenyl-13C6) for the analysis of sulfonamide residues in milk and dairy products are not widely available in the peer-reviewed literature, its application in this context is highly relevant. The principles of isotope dilution mass spectrometry are directly applicable to these matrices. The presence of sulfonamide residues in milk is a significant food safety concern, and accurate analytical methods are required for their monitoring. The use of Sulfapyridine-(phenyl-13C6) as an internal standard would account for variations in extraction efficiency and matrix effects, which can be particularly pronounced in complex matrices like milk and cheese. This would enhance the accuracy and reliability of the quantification of sulfapyridine residues.

Monitoring in Aquaculture and Seafood Matrices (e.g., Mussels)

Similar to the situation with dairy products, specific published applications of Sulfapyridine-(phenyl-13C6) for the analysis of sulfonamide residues in aquaculture and seafood, such as mussels, are not readily found. However, the need for accurate monitoring of veterinary drug residues in these food products is well-established. Analytical methods, particularly LC-MS/MS, are commonly used for this purpose. The application of Sulfapyridine-(phenyl-13C6) as an internal standard in such methods would be invaluable for achieving the necessary accuracy and precision, thereby ensuring that seafood products comply with regulatory limits for sulfonamide residues.

Regulatory Compliance and Surveillance of Veterinary Drug Residues

Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food products to protect public health. The enforcement of these regulations relies on robust and validated analytical methods. The use of stable isotope-labeled internal standards, such as Sulfapyridine-(phenyl-13C6), is a key component of reference methods for the determination of drug residues. The U.S. Food Safety and Inspection Service (FSIS) outlines methods for the determination of sulfonamides, and while not always specifying the exact labeled standard, the use of an internal standard is a fundamental part of the methodology to ensure accuracy. The high rates of compliance with recommended safety levels for veterinary medicine residues are a testament to the effectiveness of these advanced analytical and monitoring strategies. The use of compounds like Sulfapyridine-(phenyl-13C6) provides the high level of confidence in analytical results that is necessary for regulatory surveillance and legal action in cases of non-compliance.

Environmental Fate and Bioremediation Studies of Sulfonamides

The widespread use of sulfonamides in human and veterinary medicine has led to their detection in various environmental compartments, including soil, water, and sediment. Understanding the environmental fate and degradation of these compounds is crucial for assessing their ecological risks. Isotope-labeled compounds like Sulfapyridine-(phenyl-13C6) are powerful tools in these investigations.

Degradation Pathways in Aquatic and Terrestrial Environments

The use of 13C-labeled sulfonamides is instrumental in elucidating their degradation pathways in complex environmental matrices. By tracing the fate of the labeled phenyl ring, researchers can identify transformation products and understand the mechanisms of degradation, whether through biotic processes (biodegradation) or abiotic processes (e.g., photodegradation). For example, studies on the biodegradation of sulfonamides have used labeled compounds to follow their elimination and transformation in environments like sewage sludge. While specific studies focusing on Sulfapyridine-(phenyl-13C6) are not detailed in the provided search results, the principles are well-established. The use of labeled compounds allows for an unambiguous identification of degradation products and helps to construct a comprehensive picture of the environmental behavior of these important contaminants.

Role of White-Rot Fungi (e.g., Trametes versicolor) in Sulfapyridine Degradation

The bioremediation potential of white-rot fungi, particularly Trametes versicolor, has been a subject of significant research in the effort to remove pharmaceutical contaminants from the environment. Studies have demonstrated the effectiveness of this fungus in degrading sulfonamides like sulfapyridine.

Research has shown that Trametes versicolor can achieve complete degradation of sulfapyridine in fungal cultures, even at initial concentrations of approximately 10 mg/L. The degradation process is facilitated by the fungus's powerful and non-specific extracellular ligninolytic enzymes, primarily laccase. Experiments using purified laccase have resulted in the removal of over 75% of the antibiotic, indicating the enzyme's central role in the initial breakdown of the sulfapyridine molecule. The degradation efficiency of T. versicolor is highlighted by its ability to degrade a mixture of sulfonamides by more than 94% in a continuous fluidized bed reactor with a hydraulic residence time of 72 hours. This showcases its potential as a robust agent for bioremediation of antibiotic-contaminated wastewater.

| Parameter | Finding | Reference |

|---|---|---|

| Organism | Trametes versicolor (White-Rot Fungus) | |

| Degradation in Fungal Culture (at 10 mg/L) | Complete degradation achieved | |

| Primary Enzyme Implicated | Laccase | |

| Removal with Purified Laccase | >75% | |

| Degradation in Fluidized Bed Reactor | >94% removal of a sulfonamide mixture |

Assessment of Sulfonamide Mobility and Persistence in Groundwater and Sewage Sludge

The presence of sulfonamides in groundwater and their behavior in sewage sludge are significant environmental concerns due to the potential for water resource contamination and the spread of antibiotic resistance. mdpi.com Sulfonamides can enter aquatic systems through various pathways, including seepage from agricultural land and effluents from wastewater treatment plants (WWTPs).

Studies indicate that certain sulfonamides possess high mobility, increasing their potential to leach from soil and contaminate groundwater sources. The persistence of these compounds is also a key issue, as residual metabolites found in animal waste can retain significant antibiotic activity long after being introduced into the environment.

Sewage sludge, a byproduct of wastewater treatment, can act as a reservoir for sulfonamides and their associated resistance genes. mdpi.com Research has shown that sulfonamide resistance genes, such as sul1 and sul2, are frequently detected and can accumulate in sewage sludge. mdpi.com This accumulation poses a risk of environmental dissemination if the sludge is used as an agricultural fertilizer. The investigation into the biodegradability of sulfonamides in activated sludge is crucial for optimizing WWTP processes to minimize the release of these compounds and their resistance determinants. bohrium.com The use of isotopically labeled standards like Sulfapyridine-(phenyl-13C6) is vital in these studies to accurately trace the parent compound and its metabolites through complex sludge matrices, allowing for precise assessments of their fate and persistence.

Identification of Environmental Transformation Products

As sulfapyridine moves through different environmental compartments and treatment processes, it can be transformed into various byproducts. Identifying these transformation products (TPs) is crucial, as they may retain or, in some cases, exhibit greater toxicity than the parent compound.

Advanced analytical techniques, such as ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QqTOF-MS), have been instrumental in this area. In studies investigating the fungal degradation of sulfapyridine by Trametes versicolor, researchers have successfully identified a total of eight distinct degradation intermediates. One of the commonly detected products results from the desulfonation of the parent molecule.

In other environmental matrices, different transformation pathways have been observed. For instance, in studies of sulfapyridine in activated sludge, researchers identified 13 different TPs, with acetylation being a predominant transformation pathway. Similarly, analysis of urban river water has revealed the presence of TPs like N-acetylsulfapyridine and 5-hydroxysulfapyridine. The formation of these TPs highlights the various biotic and abiotic processes that alter the chemical structure of sulfapyridine in the environment.

| Environment/Process | Number of TPs Identified | Key Transformation Pathways/Products | Reference |

|---|---|---|---|

| Degradation by T. versicolor | 8 | Desulfonation | |

| Activated Sludge Incubation | 13 | Acetylation | |

| Urban River Water | Not specified | N-acetylsulfapyridine, 5-hydroxysulfapyridine |

Development of Sensitive and Selective Multi-Antimicrobial Analytical Methods

The accurate detection and quantification of multiple antimicrobial residues, including sulfapyridine, in complex matrices like food products (e.g., meat, fish) and environmental samples is a significant analytical challenge. nih.govnih.govnih.gov To meet regulatory standards and ensure public health, highly sensitive and selective analytical methods are required. nih.gov The development of such methods relies heavily on the use of appropriate internal standards to ensure accuracy and precision.

Isotope dilution mass spectrometry (IDMS) is a premier technique for quantitative analysis, and it depends on the availability of stable isotope-labeled internal standards. nih.gov Sulfapyridine-(phenyl-13C6) is specifically designed for this purpose. nih.gov By introducing a known quantity of the labeled standard into a sample at the beginning of the analytical process, it experiences the same sample preparation steps (extraction, cleanup) and potential ionization effects in the mass spectrometer as the non-labeled (native) analyte. musechem.com

Because the labeled standard is chemically identical to the native analyte but has a different mass, the mass spectrometer can distinguish between them. researchgate.net By measuring the ratio of the native analyte to the labeled standard, analysts can accurately calculate the concentration of the native analyte, effectively correcting for any sample loss during preparation or fluctuations in instrument response (matrix effects). researchgate.netnih.gov This approach is fundamental to robust, validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) used for the multi-residue determination of sulfonamides in diverse samples. nih.govresearchgate.net

Emerging Trends and Future Research Directions

Integration of Stable Isotope Labeling with Advanced Spectrometric Platforms

The synergy between stable isotope labeling and advanced spectrometric technologies is fundamental to modern analytical chemistry. The incorporation of six Carbon-13 (¹³C) atoms into the phenyl ring of sulfapyridine (B1682706) creates a molecule with a distinct mass signature that is readily distinguishable from its unlabeled counterpart by mass spectrometry (MS). sigmaaldrich.comnih.gov This mass difference allows Sulfapyridine-(phenyl-13C6) to serve as an ideal internal standard for quantitative studies, ensuring high accuracy and precision. nih.gov

Advanced platforms such as high-resolution mass spectrometry (HRMS), including Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS, coupled with liquid chromatography (LC), are capable of resolving complex mixtures and accurately detecting labeled compounds. nih.govacs.org The combination of stable isotope labeling with these technologies allows for rapid data acquisition and interpretation in a variety of applications, including absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgdiagnosticsworldnews.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy also benefits from ¹³C labeling, as it enhances the ability to elucidate molecular structures and study metabolic pathways. nih.gov

Recent developments focus on refining these integrated approaches. For instance, techniques that combine global and tracer-based labeling are being used to enhance the characterization of unknown metabolites and classify them into specific submetabolomes. frontiersin.org This dual approach improves the confidence of compound annotation in complex biological samples.

| Spectrometric Platform | Primary Application with Isotope Labeling | Key Advantage for Sulfapyridine-(phenyl-13C6) |

|---|---|---|

| LC-HRMS (e.g., Orbitrap, FT-ICR) | Quantitative analysis, Metabolite identification | High-precision quantification and unambiguous detection in complex matrices. nih.govacs.org |

| Tandem MS (MS/MS) | Structural elucidation, Pathway tracing | Confirmation of metabolite structures by tracking the labeled phenyl ring through fragmentation. |

| NMR Spectroscopy | Structural analysis, Fluxomics | Provides detailed structural information and helps trace metabolic fates. nih.gov |

Applications in Untargeted Metabolomics and Exposomics for Comprehensive Profiling

Untargeted metabolomics and exposomics aim to comprehensively measure all small molecules in a biological sample to understand the global impact of genetics, environment, and lifestyle on health. researchgate.netnih.gov These fields face significant challenges, including discriminating biological signals from background noise and accurately identifying and quantifying thousands of features. acs.org

Stable isotope labeling, using compounds like Sulfapyridine-(phenyl-13C6), offers powerful solutions to these challenges. In untargeted metabolomics, the use of a fully ¹³C-labeled metabolome as an internal standard allows for the confident discrimination of true biological metabolites from chemical noise and artifacts. acs.orgnih.gov This approach also greatly enhances the ability to determine molecular formulas, as the characteristic isotopic pattern reveals the number of carbon atoms in a molecule. nih.govfrontiersin.org Software platforms have been developed to specifically track isotopic labels in untargeted metabolomics data, enabling the discovery of novel biochemical pathways. researchgate.netacs.org

In exposomics, which analyzes the totality of environmental exposures, labeled internal standards are crucial for the accurate quantification of xenobiotics in complex matrices like plasma or urine. nih.govacs.org As researchers aim to build comprehensive exposure profiles, the availability of labeled standards for various classes of environmental chemicals, including pharmaceuticals like sulfapyridine, is essential for creating robust and reproducible methods. researchgate.net

Role of Artificial Intelligence and Machine Learning in Processing Large Analytical Datasets

Machine learning algorithms are adept at recognizing patterns, classifying data, and building predictive models from highly complex information. frontiersin.orgresearchgate.net In the context of isotope labeling studies, AI and ML can be applied to:

Automate Peak Identification: ML models can be trained to automatically detect and pair the characteristic isotopic peaks of labeled and unlabeled compounds, even in noisy spectral data. researchgate.netmdpi.com

Enhance Data Alignment: Algorithms can correct for variations in instrument performance over time, ensuring that features are accurately compared across different samples. oxfordglobal.com

Improve Feature Selection: AI can help pinpoint the most significant metabolites or exposures from thousands of data points, accelerating biomarker discovery. oxfordglobal.comomicstutorials.com

Process Isotope Tracing Data: Sophisticated models can analyze isotope labeling patterns to quantify metabolic fluxes and elucidate pathway dynamics. nih.gov

The integration of AI is not just about automation; it enables a deeper level of data interpretation, uncovering complex relationships between metabolites, exposures, and biological outcomes that would otherwise remain hidden. frontiersin.orgnih.gov

| AI/ML Application | Function in Isotope Labeling Analysis | Impact on Research |

|---|---|---|

| Pattern Recognition | Identifies characteristic isotopic signatures and co-eluting peak pairs. frontiersin.org | Increases accuracy and throughput of feature detection. |

| Predictive Modeling | Builds models to classify samples (e.g., healthy vs. disease) based on metabolomic profiles. omicstutorials.com | Aids in biomarker discovery and diagnostics. |

| Data Deconvolution | Separates overlapping spectral signals from complex mixtures. researchgate.net | Improves the quality and reliability of raw data. |

| Network Analysis | Integrates metabolomics data with other 'omics' data to understand biological pathways. omicstutorials.com | Provides a systems-level view of biological processes. |

Expansion of Isotope-Labeled Compound Libraries for Diverse Research Needs

The success of the research methodologies described above is critically dependent on the availability of a wide array of high-quality, stable isotope-labeled compounds. The growing demand in fields like pharmaceutical research, clinical diagnostics, proteomics, and metabolomics is driving the expansion of these compound libraries. polarismarketresearch.com

The global market for stable isotope-labeled compounds is expanding, fueled by increased research and development in the biopharmaceutical industry and a growing emphasis on personalized medicine. polarismarketresearch.com Having a comprehensive library of labeled standards, including compounds like Sulfapyridine-(phenyl-13C6) and other pharmaceuticals, environmental contaminants, and endogenous metabolites, is essential for:

Broadening Research Scope: Enabling scientists to study a wider range of metabolic pathways and environmental exposures. diagnosticsworldnews.com

Improving Data Quality: Providing the necessary internal standards for accurate and reproducible quantification across diverse analytical platforms. nih.gov

Facilitating Drug Development: Supporting critical ADME and pharmacokinetic studies that are essential for developing safe and effective new drugs. musechem.comchemicalsknowledgehub.com

The synthesis of these labeled compounds is a specialized field, often requiring complex, multi-step processes to incorporate isotopes at specific, metabolically stable positions. chemicalsknowledgehub.com Continued innovation in synthetic chemistry and biocatalysis is crucial for cost-effectively producing the diverse range of labeled molecules needed to support future research endeavors. chemicalsknowledgehub.com

Q & A

Q. What are the key methodological considerations for synthesizing Sulfapyridine-(phenyl-13C6) with high isotopic purity?

To achieve high isotopic purity (>99 atom% ¹³C), researchers should employ controlled synthetic routes using ¹³C-enriched precursors (e.g., benzene-¹³C₆) and verify isotopic incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, isotopic labeling at the phenyl ring requires precise stoichiometric control to minimize unlabeled byproducts. Post-synthesis, purification techniques like high-performance liquid chromatography (HPLC) or recrystallization should be applied, followed by validation using isotopic ratio MS .

Q. How can researchers validate the structural integrity and isotopic enrichment of Sulfapyridine-(phenyl-13C6)?

Structural validation requires a combination of ¹H/¹³C NMR and high-resolution MS. ¹³C NMR is critical for confirming the position and extent of isotopic enrichment, as unlabeled carbons will exhibit distinct chemical shifts compared to ¹³C-labeled positions. For example, phenyl-¹³C₆ labeling will produce simplified splitting patterns in ¹H NMR due to the absence of ¹³C-¹H coupling. MS analysis (e.g., ESI-MS) should confirm the molecular ion cluster with a mass shift of +6 Da (for six ¹³C atoms) .

Q. What are the recommended storage conditions to maintain the stability of Sulfapyridine-(phenyl-13C6) in laboratory settings?

Store the compound in airtight, light-resistant containers at 0–6°C to prevent degradation. Isotopically labeled compounds are often sensitive to thermal and photolytic decomposition; thus, stability should be monitored periodically via HPLC or UV-Vis spectroscopy. For long-term storage, lyophilization or storage under inert gas (e.g., argon) is advised .

Advanced Research Questions

Q. How can researchers design experiments to track Sulfapyridine-(phenyl-13C6) in metabolic pathways using isotopic tracing?

Isotopic tracing studies require careful experimental design:

- Cell/Animal Models : Use physiologically relevant models (e.g., hepatocytes for liver metabolism).

- Dosing : Administer the compound at subtoxic concentrations to avoid confounding metabolic stress.

- Analytical Methods : Employ LC-MS/MS with selective reaction monitoring (SRM) to detect ¹³C-labeled metabolites. Data should be normalized to unlabeled controls to distinguish endogenous vs. labeled pathways.

- Data Interpretation : Use metabolic flux analysis (MFA) software to quantify isotopic incorporation into downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates) .

Q. What strategies can resolve contradictions in NMR or MS data when analyzing Sulfapyridine-(phenyl-13C6) in complex matrices?

Contradictions often arise from matrix interference or isotopic dilution. Mitigation strategies include:

- Sample Cleanup : Use solid-phase extraction (SPE) or onlineSPE-LC/MS to isolate the compound from biological fluids.

- Internal Standards : Spike with a deuterated or ¹⁵N-labeled analog to correct for ion suppression/enhancement in MS.

- Spectral Deconvolution : Apply software tools (e.g., ACD/Labs or MestReNova) to separate overlapping signals in NMR or MS spectra .

Q. How should researchers address variability in isotopic enrichment across experimental replicates?

Variability may stem from inconsistent synthetic batches or biological heterogeneity. Solutions include:

- Batch Standardization : Synthesize large master batches and aliquot for reproducibility.

- Quality Control (QC) : Implement routine QC checks using isotopic ratio MS and chromatographic purity assays.

- Statistical Adjustments : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects in biological studies .

Q. What are the best practices for incorporating Sulfapyridine-(phenyl-13C6) into comparative pharmacokinetic studies?

- Study Design : Use a crossover design to minimize inter-subject variability.

- Dose Calibration : Normalize doses to body surface area or metabolic rate in animal models.

- Analytical Validation : Ensure LC-MS/MS methods are validated per ICH guidelines (selectivity, sensitivity, linearity).

- Data Reporting : Clearly distinguish between labeled and unlabeled pharmacokinetic parameters (e.g., AUC, Cₘₐₓ) in tables and figures .

Methodological Frameworks and Reporting

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on Sulfapyridine-(phenyl-13C6)?

- Feasible : Assess synthetic scalability and analytical resource availability.

- Novel : Focus on understudied applications (e.g., microbial resistance mechanisms).

- Ethical : Adhere to institutional guidelines for isotopic waste disposal.

- Relevant : Align with current priorities like antibiotic adjuvant development .

Q. What are the critical elements to include in a research manuscript involving isotopic labeling studies?

- Methods : Detailed synthetic protocols, isotopic purity data, and validation workflows.

- Results : Raw isotopic ratios, chromatograms, and statistical summaries.

- Discussion : Contextualize findings within prior literature and address limitations (e.g., isotopic dilution effects).

- Supplementary Data : Provide NMR/MS spectra and raw flux analysis outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.